molecular formula C6H9NO2S B2899795 N-(prop-2-yn-1-yl)cyclopropanesulfonamide CAS No. 945980-57-4

N-(prop-2-yn-1-yl)cyclopropanesulfonamide

Cat. No. B2899795
M. Wt: 159.2
InChI Key: OZPGPFBXJACUTA-UHFFFAOYSA-N
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Description

“N-(prop-2-yn-1-yl)cyclopropanesulfonamide” is a chemical compound with the CAS Number: 945980-57-4 . It has a molecular weight of 159.21 . The IUPAC name for this compound is N-(2-propynyl)cyclopropanesulfonamide .


Molecular Structure Analysis

The InChI code for “N-(prop-2-yn-1-yl)cyclopropanesulfonamide” is 1S/C6H9NO2S/c1-2-5-7-10(8,9)6-3-4-6/h1,6-7H,3-5H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “N-(prop-2-yn-1-yl)cyclopropanesulfonamide” are not available, there are studies on similar compounds. For example, a study on the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

N-prop-2-ynylcyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-2-5-7-10(8,9)6-3-4-6/h1,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPGPFBXJACUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-yn-1-yl)cyclopropanesulfonamide

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